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Compound of Interest

Compound Name: Cycloocta-2,7-dien-1-one

Cat. No.: B094799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cycloocta-2,7-dien-1-one (CAS No: 1073-76-3), a key intermediate in organic synthesis. The
document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data,
alongside available Mass Spectrometry (MS) information. Furthermore, it outlines standardized
experimental protocols for obtaining such spectra, ensuring reproducibility and accuracy in
research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for Cycloocta-2,7-dien-1-one.

Predicted Chemical Shift

Protons Predicted Multiplicity
(5, ppm)

H-2, H-8 6.5-7.5 Multiplet

H-3, H-7 58-6.5 Multiplet

H-4, H-6 2.3-28 Multiplet

H-5 1.8-2.2 Multiplet
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. i 13
Carbon Predicted Chemical Shift (6, ppm)
C-1 (C=0) 195 - 210
C-2,C-8 140 - 150
C-3,C-7 125-135
C-4,C-6 30-40
C-5 20-30

ble 3: CI istic Infrared (IR) Al : I

] ) . Expected .
Functional Group Vibration Intensity
Frequency (cm™?)

C=0 (Ketone) Stretch 1715 - 1725 Strong

=C-H (Alkene) Stretch 3020 - 3100 Medium

C=C (Alkene) Stretch ~1650 Medium-Weak
C-H (Alkane) Stretch 2850 - 2960 Strong

Table 4: Mass Spectrometry (MS) Data

Parameter Value
Molecular Formula CsH100
Molecular Weight 122.17 g/mol

] ) The primary fragmentation of cyclic ketones
Major Fragmentation )
involves a-cleavage.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of Cycloocta-2,7-dien-1-one in a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds) to a final volume of 0.6-0.7 mL ina 5
mm NMR tube.

e Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated
solvent to achieve optimal magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse
experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically
sufficient for qualitative analysis. For quantitative results, a longer relaxation delay (5 times
the longest T1) and a 90° pulse angle should be used.

e 13C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse
sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-
noise ratio, particularly for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few milligrams) of Cycloocta-2,7-dien-1-one in a volatile
organic solvent (e.g., dichloromethane or acetone).

o Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the clean, empty salt plate.

o Acquire the spectrum of the sample over the range of 4000-400 cm~2. The final spectrum
is presented as a ratio of the sample spectrum to the background spectrum.
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Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Prepare a dilute solution of Cycloocta-2,7-dien-1-one in a volatile solvent (e.g., hexane
or ethyl acetate).

o Inject a small volume (typically 1 uL) of the solution into the GC inlet, where the compound
is vaporized and separated from the solvent and any impurities on a capillary column.

 lonization and Analysis:

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (EIl) is a common method for volatile compounds.

o The resulting molecular ion and fragment ions are accelerated and separated based on
their mass-to-charge ratio (m/z) by the mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094799#spectroscopic-data-for-cycloocta-2-7-dien-1-
one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b094799#spectroscopic-data-for-cycloocta-2-7-dien-1-one-nmr-ir-ms
https://www.benchchem.com/product/b094799#spectroscopic-data-for-cycloocta-2-7-dien-1-one-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b094799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

